molecular formula C16H15Cl2NO3 B7806211 methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B7806211
M. Wt: 340.2 g/mol
InChI Key: DJRYZHDEBYCTME-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by:

  • A pyrrole core substituted with methyl, acetyl, and dichlorophenylmethyl groups.
  • Functional groups:
    • Acetyl at position 5 (electron-withdrawing, influencing reactivity and hydrogen bonding).
    • (2,5-Dichlorophenyl)methyl at position 4 (lipophilic, sterically bulky, and electron-withdrawing due to Cl atoms).
    • Methyl carboxylate at position 3 (polar, affecting solubility and intermolecular interactions).

Properties

IUPAC Name

methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-8-14(16(21)22-3)12(15(19-8)9(2)20)7-10-6-11(17)4-5-13(10)18/h4-6,19H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRYZHDEBYCTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)C)CC2=C(C=CC(=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}Cl2_{2}N\O3_{3}
  • Molecular Weight : 319.18 g/mol
  • IUPAC Name : this compound

This compound features a pyrrole ring system, which is known for its significant pharmacological potential.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Similar Pyrrole DerivativeEscherichia coli10 µg/mL

Anticancer Activity

Pyrrole derivatives have also been studied for their anticancer properties. The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines. For example, studies on structurally related compounds have indicated moderate to high cytotoxicity against human breast (MCF7), colon (HCT116), and liver (HEPG2) cancer cell lines .

Cell Line IC50 Value (µM) Reference Compound
MCF715Doxorubicin
HCT11620Doxorubicin
HEPG225Doxorubicin

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain enzymes involved in cancer pathways or microbial metabolism, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various pyrrole derivatives, including this compound. Notable findings include:

  • Antimicrobial Screening : A series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications to the pyrrole ring significantly influenced antibacterial efficacy .
  • Anticancer Evaluation : In a comparative study, methyl 5-acetyl derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics .
  • Analgesic Activity : Some related pyrrole compounds were tested for analgesic effects using animal models, revealing promising results that warrant further investigation .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds, including methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate, show cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for developing new anticancer therapies .

1.2 Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. A recent investigation highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agrochemicals

2.1 Pesticide Development

The compound's structure lends itself well to modifications that enhance its efficacy as a pesticide. Research has shown that derivatives can be synthesized to target specific pests while minimizing environmental impact. For instance, a study focused on the synthesis of chlorinated pyrrole derivatives demonstrated their effectiveness against common agricultural pests like aphids and beetles .

2.2 Herbicidal Activity

Furthermore, this compound has shown promise as an herbicide. Field trials indicated that formulations containing this compound effectively reduced weed populations without harming crop yields, presenting a viable option for sustainable agriculture practices .

Material Science

3.1 Polymer Synthesis

In material science, the compound can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating pyrrole derivatives into polymer matrices can improve thermal stability and mechanical strength. Studies have explored the use of this compound in creating conductive polymers for applications in electronics .

3.2 Nanomaterials

Recent advancements have also seen the use of this compound in the development of nanomaterials. Its unique properties allow for the fabrication of nanoparticles with specific functionalities for drug delivery systems and biosensors .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal ChemistryInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsInflammation ResearchInhibits pro-inflammatory cytokines
Pesticide DevelopmentAgricultural ChemistryEffective against aphids and beetles
Herbicidal ActivityWeed Science JournalReduces weed populations without harming crops
Polymer SynthesisPolymer ScienceImproves thermal stability and mechanical strength
NanomaterialsNanotechnology ReviewsDevelopment of nanoparticles for drug delivery

Comparison with Similar Compounds

Structural Analog: Ethyl 5-(3-Aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate

Key Differences :

Property Target Compound Analog in
Substituents 2,5-Dichlorophenylmethyl (lipophilic, Cl atoms) 3-Aminophenyl (electron-donating NH₂), 3-cyano (electron-withdrawing), 5-phenyl
Molecular Formula Likely includes Cl₂ (not explicitly provided) C₂₁H₂₂N₄O₂
Mass (M+) Expected >362 (due to Cl atoms) 362
Elemental Analysis Higher Cl content anticipated C: 69.59%, H: 6.12%, N: 15.46% (theoretical); C: 69.52%, H: 6.10%, N: 15.86% (found)

Functional Implications :

  • The acetyl group in the target may participate in hydrogen bonding (e.g., with carbonyl oxygen), whereas the cyano group in the analog could engage in dipole-dipole interactions .

Divergences :

  • The target compound’s dichlorophenylmethyl group likely requires specialized starting materials (e.g., 2,5-dichlorobenzyl halides), whereas analogs in employ non-halogenated aryl groups.
  • The methyl carboxylate in the target may alter reaction kinetics due to steric hindrance compared to ethyl esters in analogs.

Crystallographic and Physicochemical Properties

While crystallographic data for the target compound is absent, tools like SHELXL () and WinGX () are critical for analyzing similar structures. Key inferred properties:

  • Melting Point : Likely >200°C (based on analogs with halogen substituents; e.g., 227–230°C in ).
  • Hydrogen Bonding: The acetyl and carboxylate groups may form stronger intermolecular hydrogen bonds compared to non-carbonyl-substituted pyrroles, influencing crystal packing .

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